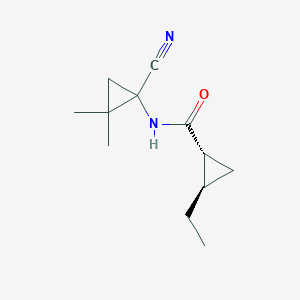![molecular formula C6H14ClNO2 B2404402 [3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride CAS No. 2137719-96-9](/img/structure/B2404402.png)
[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride is a chemical compound with the molecular formula C6H13NO2·HCl It is a cyclobutane derivative that contains both amino and hydroxymethyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride typically involves the intramolecular amination of cyclopropylmethyl cation intermediates. One common method involves the use of bis(trichloroacetimidoyloxymethyl)cyclopropanes, which, when exposed to Lewis acid catalysts or thermal ionization, provide intramolecular amination products of intermediate cyclobutyl carbenium ions . The reaction conditions, such as the choice of solvent and the ionization conditions, can significantly influence the ratio of the amination products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclobutane derivatives.
科学研究应用
[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride has several scientific research applications:
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: Used in the synthesis of fine chemicals and pharmaceutical intermediates.
作用机制
The mechanism of action of [3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride involves its interaction with various molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially influencing enzyme activity and protein function. The exact pathways and molecular targets are still under investigation, but its structural features suggest it could modulate biochemical pathways involving amino alcohols and related compounds.
相似化合物的比较
Similar Compounds
1-Amino-1-hydroxymethylcyclobutane: A similar compound that also contains amino and hydroxymethyl groups but lacks the methanol moiety.
Cyclobutylcarbinol: Contains a hydroxymethyl group attached to a cyclobutane ring but lacks the amino group.
Uniqueness
[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride is unique due to the presence of both amino and hydroxymethyl groups on the cyclobutane ring, which provides it with distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
属性
IUPAC Name |
[3-amino-1-(hydroxymethyl)cyclobutyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-1-6(2-5,3-8)4-9;/h5,8-9H,1-4,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWRSDWFXXVLAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CO)CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137719-96-9 |
Source


|
| Record name | [3-amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2404320.png)
![4-(methylsulfanyl)-6-({5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}methyl)pyrimidine](/img/structure/B2404323.png)
![4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfone](/img/structure/B2404324.png)
![3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B2404326.png)



![Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404332.png)
![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404333.png)
![8-chloro-2-[(2-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2404334.png)

![1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2404338.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2404340.png)

